![molecular formula C11H16N2O3S2 B4923619 N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4923619.png)
N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide derivatives involves multi-step chemical processes that may include acylation, sulfonylation, and piperidine incorporation. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized to evaluate their anti-acetylcholinesterase activity, indicating a complex synthesis pathway that can be tailored for specific biological activities (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide derivatives plays a crucial role in their reactivity and potential biological activities. Studies on similar compounds, like N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, show that structural modifications can significantly influence their selectivity and efficacy as receptor ligands, highlighting the importance of detailed molecular structure analysis (Canale et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide derivatives encompasses a range of reactions, including oxidative methylation cascades and sulfone-stabilized carbanion formations. For instance, metal-free oxidative 1,2-arylmethylation cascades using organic peroxides as the methyl resource have been developed, illustrating innovative pathways for constructing complex molecules with this scaffold (Tan et al., 2016).
properties
IUPAC Name |
N-methyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-12-11(14)9-4-6-13(7-5-9)18(15,16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKRYLZGZKYLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |
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